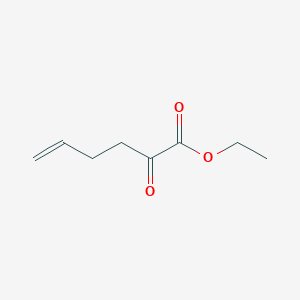

Ethyl 2-oxohex-5-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-5-6-7(9)8(10)11-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZLGJIMYFLLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448312 | |

| Record name | Ethyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102337-17-7 | |

| Record name | Ethyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxohex-5-enoate: Properties, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of Ethyl 2-oxohex-5-enoate, a bifunctional molecule with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, outlines synthetic strategies, and explores its reactivity, offering insights into its utility as a versatile building block.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 102337-17-7) is a fascinating molecule that combines an α-keto ester and a terminal alkene within a six-carbon chain. This unique arrangement of functional groups imparts a rich and varied chemical reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Molecular Formula: C₈H₁₂O₃[1]

Molecular Weight: 156.18 g/mol [1]

IUPAC Name: this compound[1]

Structure:

Physical Properties

Table 1: Predicted and Analogous Physical Properties

| Property | Value | Source/Basis |

| Boiling Point | ~220-230 °C (at 760 mmHg) | Analogy with 2-ethylhexanoic acid (Boiling Point: 228 °C)[2] |

| Density | ~1.044 g/cm³ | Predicted for a similar structure |

| Refractive Index | ~1.420-1.430 | Analogy with 2-ethylhexanoic acid (1.420-1.426)[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | General solubility of esters. |

| XLogP3 | 1.4 | Computed by PubChem[1] |

It is crucial for researchers to experimentally determine these properties for any synthesized batches to ensure purity and for accurate reaction planning.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available, a detailed prediction of the key spectral features is provided below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.

-

Vinyl Protons: A complex multiplet between 5.7-5.9 ppm (1H, -CH=CH₂) and two multiplets around 5.0-5.1 ppm (2H, -CH=CH ₂) are characteristic of the terminal alkene.

-

Ethyl Ester Protons: A quartet around 4.2-4.3 ppm (2H, -O-CH ₂-CH₃) and a triplet around 1.3 ppm (3H, -O-CH₂-CH ₃).

-

Methylene Protons: Two distinct triplets are expected for the two methylene groups in the chain. The protons alpha to the alkene (C4) would appear around 2.3-2.5 ppm, while the protons alpha to the ketone (C3) would be further downfield, around 2.8-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (C2, ~195-205 ppm) and the ester (C1, ~160-170 ppm) carbonyls.

-

Alkene Carbons: Signals for the terminal alkene will appear around 136-138 ppm (-C H=CH₂) and 115-117 ppm (-CH=C H₂).

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-C H₂-CH₃) will be around 61-63 ppm, and the methyl carbon (-O-CH₂-C H₃) will be around 14 ppm.

-

Methylene Carbons: The methylene carbons of the hexanoate chain (C3 and C4) will appear in the 25-40 ppm region.

IR (Infrared) Spectroscopy: The IR spectrum will clearly show the presence of the key functional groups.

-

C=O Stretching: Two strong absorption bands are expected in the carbonyl region: one for the α-keto group (~1720-1740 cm⁻¹) and another for the ester carbonyl (~1735-1750 cm⁻¹). These may overlap.

-

C=C Stretching: A medium intensity band around 1640-1650 cm⁻¹ will indicate the presence of the alkene.

-

=C-H Stretching: A peak just above 3000 cm⁻¹ (typically ~3070-3090 cm⁻¹) is characteristic of the vinylic C-H bonds.

-

C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the ester group.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the α-keto position.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of α-keto esters. A plausible and efficient route involves the acylation of an appropriate organometallic reagent with an ethyl oxalyl chloride, followed by the introduction of the terminal alkene. A more direct approach could be the oxidation of a corresponding α-hydroxy ester.

Proposed Synthetic Pathway: Acylation of a Grignard Reagent

A robust method for constructing the carbon skeleton is the reaction of a Grignard reagent with an appropriate electrophile.

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol (Exemplary):

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-1-butene in anhydrous THF is added dropwise to initiate the formation of but-3-en-1-ylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Acylation Reaction: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of ethyl oxalyl chloride in anhydrous THF is then added dropwise with vigorous stirring. The reaction temperature must be carefully controlled to prevent side reactions.

-

Workup and Purification: After the addition is complete, the reaction is stirred at low temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure a high yield of the desired product.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the quenching of the Grignard reagent by water.

-

Low Temperature: The acylation reaction is highly exothermic. Performing the reaction at low temperatures helps to control the reaction rate, minimize the formation of byproducts from the reaction of the ketone product with the Grignard reagent, and improve the overall yield.

-

Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acidic quenching agent that effectively destroys any unreacted Grignard reagent without causing significant hydrolysis of the ester.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound opens up a wide array of possibilities for its application in organic synthesis. The reactivity of the α-keto ester and the terminal alkene can be selectively addressed or utilized in tandem to construct complex molecular scaffolds.

Caption: Key reaction pathways for the functional groups of this compound.

Reactions at the Terminal Alkene

-

Cycloaddition Reactions: The terminal double bond can participate in various cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes to form cyclohexene derivatives. [2+2] photocycloadditions are also a possibility for the construction of cyclobutane rings, which are valuable motifs in natural product synthesis.[4][5][6]

-

Michael Addition: While the terminal alkene is not activated by a conjugated electron-withdrawing group, under certain catalytic conditions, it could potentially undergo conjugate addition reactions.[7][8][9][10]

-

Hydroboration-Oxidation: This classic transformation can be used to convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.

Reactions at the α-Keto Ester Moiety

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enamines, and ylides. This allows for the introduction of various substituents at the C2 position.

-

Wittig-type Reactions: The ketone can undergo Wittig and Horner-Wadsworth-Emmons reactions to form substituted alkenes.

-

Synthesis of Heterocycles: The 1,2-dicarbonyl unit is a powerful synthon for the construction of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with 1,2-diamines can lead to the formation of quinoxalines.

Tandem and Domino Reactions

The true synthetic power of this compound lies in the potential for tandem or domino reactions that engage both functional groups. For example, an intramolecular cyclization could be envisioned where a nucleophile adds to the ketone, and the resulting intermediate attacks the terminal alkene.

Applications in Drug Discovery and Development

While specific applications of this compound in drug discovery are not yet widely reported, its structural motifs are present in numerous biologically active molecules. As a versatile building block, it holds considerable promise for the synthesis of novel pharmaceutical candidates.

-

Scaffold for Combinatorial Libraries: The multiple reaction sites allow for the rapid generation of diverse compound libraries for high-throughput screening.

-

Synthesis of Natural Product Analogues: Many natural products with interesting biological activities contain cyclic and heterocyclic cores that could potentially be synthesized from this starting material.

-

Lead Optimization: The functional handles on the molecule can be used to systematically modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is currently available. Therefore, it is imperative to handle this compound with the caution appropriate for a new and uncharacterized chemical. Based on the safety information for the related compound, 2-ethylhexanoic acid, the following precautions are recommended.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized and versatile building block with significant untapped potential in organic synthesis. Its unique combination of an α-keto ester and a terminal alkene provides a platform for a wide range of chemical transformations. While the full experimental characterization of this compound is still emerging, the foundational knowledge of its constituent functional groups allows for the rational design of synthetic routes towards complex and biologically relevant molecules. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this promising synthetic intermediate.

References

-

The Good Scents Company. (n.d.). 2-ethyl hexanoic acid, 149-57-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic supplementary information for.... Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-5-oxohex-3-enoate. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

PMC. (n.d.). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Retrieved from [Link]

-

YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

YouTube. (2020, March 31). michael addition example reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). 2-Ethylhexanoic Acid - 0024 - SAFETY DATA SHEET. Retrieved from [Link]

-

YouTube. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2019, January 10). examples of Michael additions. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

-

PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

PMC. (n.d.). Cycloaddition reactions of enoldiazo compounds. Retrieved from [Link]

-

SAFETY DATA SHEET. (2022, August 1). ETHYL ACETATE - SAFETY DATA SHEET. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Retrieved from [Link]

Sources

- 1. This compound | C8H12O3 | CID 10920753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 2-ethyl hexanoic acid, 149-57-5 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Ethyl 2-oxohex-5-enoate: A Strategic Alpha-Keto Ester for Heterocyclic and Amino Acid Synthesis

Executive Summary

Ethyl 2-oxohex-5-enoate (CAS 102337-17-7) represents a high-value bifunctional building block in modern organic synthesis. Characterized by a reactive

Structural Analysis and Reactivity Profile

The utility of this compound stems from its orthogonal functional groups, allowing for sequential, chemoselective transformations.

| Functional Group | Reactivity Mode | Key Applications |

| Electrophilic Addition, Condensation | 1,2-Diamine condensation (Quinoxalinones), Asymmetric imine formation (Ellman's auxiliary). | |

| Terminal Alkene (C5-C6) | Metathesis, Hydroboration, Radical Addition | Ring-Closing Metathesis (RCM), introduction of polar side chains via anti-Markovnikov hydration. |

| Acidity/Enolization | Potential for alkylation (though less common due to competing keto reactivity). |

Chemical Structure

IUPAC Name: this compound SMILES: CCOC(=O)C(=O)CCC=C Molecular Weight: 156.18 g/mol [1][2]

Synthesis of the Building Block

The most robust and scalable method for synthesizing this compound involves the Grignard addition of but-3-enylmagnesium bromide to diethyl oxalate. This approach is preferred over oxidative methods due to higher yields and the avoidance of toxic transition metals.

Validated Protocol: Grignard Addition

Source: Adapted from procedures in [PMC6214349] and [Marquette e-Pubs].

Reaction Scheme:

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place magnesium turnings (1.3 equiv) and a crystal of iodine.

-

Add anhydrous THF to cover the magnesium.[3]

-

Add a small portion of 4-bromo-1-butene (approx. 5% of total volume) to initiate the reaction (indicated by decolorization of iodine and exotherm).[4]

-

Dropwise add the remaining 4-bromo-1-butene (1.0 equiv) in THF over 1 hour, maintaining a gentle reflux.

-

Stir for an additional 1 hour at room temperature to ensure complete formation of but-3-enylmagnesium bromide.

-

-

Acylation:

-

In a separate flask, dissolve diethyl oxalate (1.2 equiv) in anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical Step: Low temperature prevents double addition of the Grignard reagent.

-

Transfer the Grignard solution via cannula to the diethyl oxalate solution dropwise over 45 minutes.

-

Stir at -78°C for 2 hours, then allow the mixture to warm to 0°C.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3x).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Distill under reduced pressure or purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

-

Key Applications in Drug Discovery

Synthesis of Arginase Inhibitors (Asymmetric Aza-Henry Strategy)

This compound is a critical starting material for developing Arginase 1 inhibitors, which are therapeutic targets for cancer immunotherapy. The

Mechanism:

-

Imine Formation: Condensation with (S)-(-)-2-methyl-2-propanesulfinamide using Ti(OEt)₄.[5]

-

Aza-Henry Reaction: Nucleophilic attack by nitromethane (MeNO₂) catalyzed by TBAF.

-

Functionalization: The terminal alkene allows for further chain extension or hydroboration to install boronic acid pharmacophores.

Quinoxalinone Scaffolds

The 1,2-dicarbonyl system reacts avidly with 1,2-diamines. Reaction with o-phenylenediamines yields 3-(but-3-enyl)quinoxalin-2(1H)-ones.[3] The terminal alkene remains intact, serving as a handle for subsequent library diversification via cross-metathesis.

Visualized Reaction Workflows

The following diagrams illustrate the divergent synthetic pathways accessible from this building block.

Diagram 1: Synthesis and Primary Divergence

Caption: Synthesis of this compound via Grignard addition to diethyl oxalate.

Diagram 2: Downstream Applications (Arginase & Heterocycles)

Caption: Divergent synthesis of chiral amino acid precursors and quinoxalinone heterocycles.

Technical Data Summary

| Parameter | Specification / Value | Note |

| CAS Number | 102337-17-7 | |

| Boiling Point | ~182-184°C (calc.) | Purify via vacuum distillation to avoid decomposition. |

| Storage | 2-8°C, Inert Atmosphere | |

| NMR Diagnostic ( | ~5.8 ppm (m, 1H, alkene) | Terminal alkene CH. |

| NMR Diagnostic ( | ~2.9-3.0 ppm (t, 2H, | Protons adjacent to ketone (C3). |

References

-

Synthesis of Arginase Inhibitors: Gao, Y., et al. "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 2025 . [Link][6]

-

Asymmetric Synthesis of Homocitric Acid Lactone: "Asymmetric Synthesis of Homocitric Acid Lactone." National Institutes of Health (PMC). [Link]

-

Regioselective Synthesis of Quinoxalin-2-one Derivatives: "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar. [Link]

-

Pyruvate Carboxylase Inhibitor Synthesis: "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase." Marquette University e-Publications. [Link]

-

Compound Data & Identifiers: "this compound (CID 10920753)."[2] PubChem. [Link][2]

Sources

Unlocking the Potential of Ethyl 2-oxohex-5-enoate: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. Ethyl 2-oxohex-5-enoate, a seemingly simple molecule, presents a compelling case for exploration due to the strategic juxtaposition of two highly reactive and synthetically valuable functional groups: an α-keto ester and a terminal alkene. This in-depth technical guide will serve as a roadmap for researchers, scientists, and drug development professionals, illuminating the untapped potential of this bifunctional molecule. We will delve into its plausible synthesis, explore its promise as a covalent inhibitor, a precursor for diverse heterocyclic systems, and a versatile tool for bioisosteric modifications. This guide is designed to not only provide theoretical insights but also to equip the reader with actionable experimental protocols to unlock the therapeutic promise of this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of any successful medicinal chemistry campaign. The key physicochemical parameters of this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCOC(=O)C(=O)CCC=C | PubChem[1] |

| CAS Number | 102337-17-7 | PubChem[1] |

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in the literature, a plausible and efficient route can be extrapolated from established organic chemistry principles, particularly the Claisen condensation.[2] This reaction is a cornerstone for the formation of β-keto esters.

A proposed synthetic scheme would involve the Claisen condensation of ethyl oxalate with 4-penten-1-ylmagnesium bromide, followed by an acidic workup. The Grignard reagent, prepared from 4-penten-1-bromide, would act as the nucleophile attacking the electrophilic carbonyl of diethyl oxalate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-penten-1-bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl oxalate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-penten-1-bromide (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Condensation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of diethyl oxalate (1.1 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction by slowly adding 1 M HCl at 0 °C. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Potential Applications in Medicinal Chemistry

The unique bifunctional nature of this compound opens up a plethora of possibilities for its application in drug discovery.

Covalent Inhibitors: A Targeted Approach

The α-keto ester moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (e.g., serine, cysteine, lysine) in protein active sites.[3] This can lead to irreversible or reversible covalent inhibition, a strategy that has yielded several clinically successful drugs.[4] The reactivity of the α-keto ester in this compound can be finely tuned by derivatization of the terminal alkene, allowing for the development of highly specific targeted covalent inhibitors.

Caption: Covalent inhibition mechanism of this compound.

Target Selection: Identify a target enzyme with a known or suspected nucleophilic residue in its active site (e.g., proteases, kinases).

Kinetic Assay:

-

Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme (e.g., using a fluorogenic or chromogenic substrate).

-

Time-Dependent Inhibition: Incubate the enzyme with varying concentrations of this compound for different time intervals.

-

IC₅₀ Determination: At each time point, measure the remaining enzyme activity and determine the IC₅₀ value. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

-

Determination of kᵢₙₐ꜀ₜ/Kᵢ: Plot the observed rate of inactivation (kₒᵦₛ) against the inhibitor concentration. The data should fit to a hyperbolic equation to yield the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ). The ratio kᵢₙₐ꜀ₜ/Kᵢ is a measure of the covalent efficiency of the inhibitor.

Scaffold for Heterocyclic Synthesis: Building Molecular Complexity

The dicarbonyl nature of the α-keto ester makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are privileged structures in medicinal chemistry.

Reaction with hydrazine or its derivatives can lead to the formation of pyrazole rings. Pyrazoles are found in numerous FDA-approved drugs with diverse biological activities. The terminal alkene can be further functionalized before or after the cyclization to create a library of substituted pyrazoles.[5][6][7]

Caption: Synthesis of pyrazoles from this compound.

Similarly, condensation with hydrazine derivatives can also yield pyridazine structures, another important class of nitrogen-containing heterocycles with a broad range of pharmacological properties.[8][9]

Caption: Synthesis of pyridazines from this compound.

Bioisosteric Replacement and Further Functionalization

The concept of bioisosterism is a powerful tool in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.[10][11][12][13] The α-keto ester of this compound can be a bioisostere for other functionalities or can be modified itself.

The terminal alkene serves as a versatile handle for a multitude of chemical transformations, including:

-

Click Chemistry: The terminal alkene can be converted to an azide or an alkyne, enabling its use in highly efficient and specific "click" reactions for bioconjugation or the synthesis of complex molecules.[14][15][16]

-

Metathesis: Cross-metathesis reactions can be employed to introduce a wide range of substituents at the terminal position, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Michael Addition: The alkene can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

Initial Biological Evaluation: A Starting Point for Discovery

Given the novelty of this compound in a medicinal chemistry context, a primary assessment of its general cytotoxicity is a crucial first step.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

Materials:

-

Selected cell lines

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its dual functionality as both an electrophilic warhead and a versatile synthetic handle provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has outlined its potential applications as a covalent inhibitor, a precursor to valuable heterocyclic systems, and a versatile building block for further derivatization. The provided experimental protocols offer a starting point for the systematic evaluation of this molecule and its analogues. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate its structure-activity relationships and unlock its therapeutic potential.

References

-

Shaikh, A. A., & Gacche, R. N. (2022). Synthesis and biological evaluation of novel α-ketoester derivatives as potential anticancer agents. Journal of Molecular Structure, 1248, 131458. [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones with Acid Chlorides: A Fast and General Route to Previously Inaccessible Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920753, this compound. Retrieved from [Link]

-

Synthesis of pyridazin-3(2H)-ones. (2010). ScienceDirect. [Link]

-

Wang, Z., He, G., & Chen, G. (2014). A versatile catalyst for the synthesis of functionalized pyrazoles. Organic Letters, 16(15), 4066-4069. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Aggarwal, N., Kumar, R., & Singh, P. (2016). Pyrazole as a promising scaffold for the synthesis of potent bioactive agents: A comprehensive review. RSC Advances, 6(76), 72675-72713. [Link]

-

Al-Tel, T. H. (2010). Recent advances in the synthetic and medicinal chemistry of pyrazoles. Expert Opinion on Therapeutic Patents, 20(11), 1437-1468. [Link]

-

van der Westhuyzen, R., & Tukulula, M. (2018). The medicinal chemistry of pyrazoles. Bioorganic & Medicinal Chemistry, 26(10), 2736-2753. [Link]

-

Zhang, H., & Chen, K. (2017). Recent advances in the synthesis of pyrazoles. RSC Advances, 7(56), 35381-35397. [Link]

-

Heinisch, G., & Matuszczak, B. (1997). Recent developments in the chemistry of pyridazines. Advances in Heterocyclic Chemistry, 68, 1-69. [Link]

-

Haider, N. (2003). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 341-384). Elsevier. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

-

Shakhmaev, R. N., et al. (2018). An efficient procedure for the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate. Chemistry of Heterocyclic Compounds, 54(8), 785-788. [Link]

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2018). PMC. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). PMC. [Link]

-

Pyridazines and their Benzo Derivatives. (n.d.). ResearchGate. [Link]

-

Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]

-

Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. (2021). Certara. [Link]

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Application of Bioisosteres in Drug Design. (2012). University of Vienna. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journals. [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). Ain Shams University. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2022). PMC. [Link]

-

Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1994). PubMed. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Recent applications of click chemistry in drug discovery. (2019). ResearchGate. [Link]

-

5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

-

A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. (2022). MDPI. [Link]

-

Click chemistry. (n.d.). Wikipedia. [Link]

-

Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data: Product vs time for increasing substrate concentrations. (n.d.). PLB Lab Websites. [Link]

-

Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (2023). Chemical Communications. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). Drug Hunter. [Link]

-

Click Chemistry Products from TCI. (2023). YouTube. [Link]

-

Ethyl 2-ethyl-5-oxohex-3-enoate. (n.d.). PubChem. [Link]

-

Azides in the Synthesis of Various Heterocycles. (2022). MDPI. [Link]

-

Recent Advances in Covalent Drug Discovery. (2021). MDPI. [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2022). PMC. [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). PMC. [Link]

Sources

- 1. This compound | C8H12O3 | CID 10920753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. certara.com [certara.com]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. chigroup.site [chigroup.site]

- 12. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. researchgate.net [researchgate.net]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

Guide to the Safe Synthesis and Handling of Ethyl 2-oxohex-5-enoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxohex-5-enoate is a reactive α-keto ester intermediate with significant potential in organic synthesis and the development of novel pharmaceutical agents. Its unique structure, featuring a terminal alkene and an α-ketoester moiety, makes it a valuable building block but also introduces specific handling and safety challenges. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from structurally analogous compounds to establish a robust framework for risk mitigation. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to empower researchers with the knowledge to handle this and similar reactive intermediates with confidence and care.

Compound Profile and Physicochemical Properties

This compound is an organic compound that is not extensively characterized in publicly available safety literature. Its molecular structure suggests reactivity associated with its functional groups: an ethyl ester, an alpha-keto group, and a terminal vinyl group. This combination necessitates careful handling to prevent unintended reactions or exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 156.18 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | - |

| CAS Number | 102337-17-7 | Biosynth[2] |

| Appearance | Not specified; likely a liquid at room temperature. | Inferred |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Poorly soluble in water. | Inferred from structure |

Hazard Identification and Risk Assessment

Predicted GHS Classification

Based on analogs like Ethyl 5-oxohexanoate, the following hazards should be assumed[3]:

-

Flammable Liquids: Category 4 (Combustible liquid).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Primary Hazard Analysis

-

Eye and Skin Irritation: Esters and ketones can be irritating to the eyes and skin upon direct contact.[4][5] Vapors may also irritate the respiratory tract.[4][6] Prolonged or repeated skin contact may lead to dermatitis.

-

Inhalation Hazard: While the vapor pressure is likely low, inhalation of vapors or aerosols may cause respiratory irritation.[5][6] High concentrations could lead to headaches, dizziness, and nausea.

-

Reactivity and Instability: The terminal double bond introduces the potential for polymerization, especially in the presence of initiators or upon heating. The α-ketoester functionality can be sensitive to strong acids and bases.[5]

-

Combustibility: The compound is expected to be a combustible liquid.[6] Heating may lead to the violent rupture of containers. Upon combustion, it may emit toxic fumes of carbon monoxide and other acrid smoke.[5]

-

Potential Reproductive Toxicity: A significant concern arises from data on analogous compounds. 2-Ethylhexanoic acid, a related carboxylic acid, is classified as a Category 2 reproductive toxin, suspected of damaging the unborn child.[7][8] Animal tests on this analog suggest it may cause toxicity to human reproduction or development.[6][9] In the absence of specific data for this compound, it is prudent to handle it as a potential reproductive hazard.

Chemical Incompatibility

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: May catalyze hydrolysis of the ester or other unintended reactions.[5]

-

Reducing Agents: May react with the keto group.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6][8] Gloves should be inspected before use and disposed of properly after handling the compound.[8] A proper glove removal technique is essential to avoid skin contact.[8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: If there is a risk of inhalation, particularly in poorly ventilated areas or during a spill, a respirator with an appropriate organic vapor cartridge should be used.[10]

Standard Operating Procedures: Handling and Storage

Adherence to meticulous laboratory practice is paramount.

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Read and understand all safety precautions.[11]

-

Aliquotting: Use a calibrated pipette or syringe for transfers. Avoid "pouring" to minimize splashing and vapor generation.

-

Heating: Avoid excessive heat.[5] If heating is necessary, use a well-controlled system (e.g., oil bath with a temperature controller and condenser) within a fume hood.

-

Housekeeping: Keep the work area clean and uncluttered. Do not eat, drink, or smoke in the laboratory.[6][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][11]

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

-

Incompatibilities: Ensure storage is segregated from incompatible materials such as strong oxidants, acids, and bases.

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[11] "No smoking" policies must be strictly enforced in storage areas.

Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Table 2: First-Aid Response Protocol

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |

Spill Response

In the event of a spill, a calm and systematic response is required.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like sawdust.[6]

-

Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[8]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[8]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Characterization: Treat all waste containing this compound as hazardous chemical waste.[10]

-

Containerization: Use a designated, leak-proof, and clearly labeled waste container.[10] The label must include the full chemical name.

-

Segregation: Do not mix this waste with incompatible materials. Keep halogenated and non-halogenated solvent wastes separate.[10]

-

Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[5][10] Do not pour down the drain.[7][8]

Conclusion

This compound is a valuable synthetic intermediate that demands a high level of care in its handling and use. While specific safety data is limited, a thorough analysis of its chemical structure and comparison with analogous compounds allows for the development of a robust safety protocol. The core principles of this guide—hazard anticipation, exposure minimization through engineering controls and PPE, and preparedness for emergencies—provide the necessary framework for researchers to work safely with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

-

PubChem. (n.d.). 2-Ethylhexanoic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Safety Data Sheet. (2024, February 13). OKON / Penetrating Acrylic Barriers W-1. Retrieved February 7, 2026, from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID. Retrieved February 7, 2026, from [Link]

-

S D Fine-Chem Limited. (n.d.). 2-ETHYLHEXANOIC ACID GHS Safety Data Sheet. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-oxohexanoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-oxohex-5-enoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-5-oxohex-3-enoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | C8H12O3 | CID 10920753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. buyat.ppg.com [buyat.ppg.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyran Derivatives from Ethyl 2-oxohex-5-enoate

For: Researchers, scientists, and drug development professionals

Abstract

The pyran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a detailed technical guide for the synthesis of functionalized pyran derivatives, utilizing the versatile α-keto ester, Ethyl 2-oxohex-5-enoate, as a key starting material. We will explore the strategic logic behind intramolecular cyclization pathways, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the transformations. This guide is designed to be a self-validating system, offering insights into experimental choices, troubleshooting, and optimization to ensure reproducible and high-yield syntheses.

Introduction: The Strategic Importance of the Pyran Ring System

The six-membered oxygen-containing pyran ring is a cornerstone in medicinal chemistry.[4] Its prevalence in clinically approved drugs and bioactive natural products underscores its importance as a scaffold for interacting with biological targets.[1][5] The development of efficient and modular synthetic routes to access diverse pyran derivatives is therefore a critical endeavor in modern drug discovery.[6]

This compound presents itself as an ideal precursor for constructing the pyran ring. Its molecular architecture, featuring both an electrophilic α-keto ester moiety and a nucleophilic terminal alkene, is perfectly primed for intramolecular cyclization reactions. This bifunctional nature allows for the rapid assembly of the dihydropyran core through atom-economical ring-closing strategies.

This application note will detail a primary, robust protocol centered on the acid-catalyzed intramolecular cyclization of this compound. We will delve into the causality behind reagent selection and reaction conditions, providing a transparent and logical framework for the practicing chemist.

Mechanistic Rationale: Intramolecular Oxo-Ene Reaction

The core transformation relies on an intramolecular oxo-ene reaction, a powerful carbon-carbon bond-forming process. In this reaction, the terminal alkene adds to the carbonyl group of the α-keto ester, which is activated by a Lewis or Brønsted acid catalyst. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a new stereocenter and the dihydropyran ring system.

The key steps are:

-

Activation: A Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-TsOH) coordinates to the ketone oxygen of the α-keto ester, increasing its electrophilicity and lowering the LUMO energy.

-

Nucleophilic Attack: The π-bond of the terminal alkene acts as the nucleophile, attacking the activated carbonyl carbon.

-

Cyclization and Proton Transfer: This occurs via a six-membered, chair-like transition state. The allylic proton is transferred to the carbonyl oxygen, simultaneously forming the new C-C bond and the C-O single bond of the alcohol. The double bond shifts to the exocyclic position.

-

Tautomerization (Optional): The resulting exocyclic double bond can potentially isomerize to the more thermodynamically stable endocyclic position under the reaction conditions, yielding the final dihydropyran product.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for pyran synthesis.

Experimental Protocols

Synthesis of Starting Material: this compound

While commercially available, the synthesis of the starting material from common lab reagents is often more cost-effective.[7] A reliable method involves the acylation of ethyl acetoacetate followed by deacetylation.

Protocol 1: Synthesis of this compound

| Parameter | Value / Description | Rationale |

| Reactants | 1. Ethyl acetoacetate2. Sodium hydride (NaH), 60% in mineral oil3. 4-Bromobut-1-ene4. Sodium ethoxide (NaOEt) | Ethyl acetoacetate is the carbon source. NaH is a strong, non-nucleophilic base for enolate formation. 4-Bromobut-1-ene is the alkylating agent. NaOEt is used for the subsequent deacetylation. |

| Solvent | Tetrahydrofuran (THF), anhydrous | THF is an aprotic solvent that effectively solvates the sodium enolate without interfering with the reaction. Anhydrous conditions are critical as NaH reacts violently with water. |

| Temperature | 0 °C to reflux | The initial deprotonation is performed at 0 °C to control the exothermic reaction. Alkylation and subsequent steps are performed at elevated temperatures to ensure a reasonable reaction rate. |

| Reaction Time | ~18-24 hours (total) | Sufficient time is required for complete enolate formation, alkylation, and deacetylation. |

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, during which hydrogen gas will evolve.

-

Alkylation: Add 4-bromobut-1-ene (1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Alkylation): Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Deacetylation: Dissolve the crude alkylated product in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

-

Final Work-up and Purification: Neutralize the reaction with 1M HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.

Synthesis of Dihydropyran Derivative

This protocol details the core intramolecular cyclization to form the pyran ring.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Ethyl 2-hydroxy-2-(prop-1-en-2-yl)tetrahydro-2H-pyran-3-carboxylate

| Parameter | Value / Description | Rationale |

| Reactant | This compound | The bifunctional starting material for the intramolecular cyclization. |

| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) | A common and effective Lewis acid that activates the ketone for nucleophilic attack without being overly harsh. |

| Solvent | Dichloromethane (CH₂Cl₂), anhydrous | A non-coordinating, aprotic solvent that prevents competition with the catalyst and dissolves the starting material well. Must be anhydrous to prevent deactivation of the Lewis acid. |

| Temperature | -78 °C to 0 °C | Low temperature is crucial to control the reactivity, prevent polymerization of the alkene, and enhance potential diastereoselectivity. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at these temperatures. Reaction progress should be monitored by TLC. |

Step-by-Step Procedure:

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Add BF₃·OEt₂ (0.2 eq) dropwise via syringe. The solution may change color upon addition.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) for the disappearance of the starting material.

-

Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired dihydropyran derivative.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous spectroscopic analysis.

| Compound | Synthetic Protocol | Typical Yield | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | IR (cm⁻¹) |

| This compound | Protocol 1 | 55-65% | ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~4.3 (q, 2H, -OCH₂), ~2.9 (t, 2H, C3-H₂), ~2.4 (q, 2H, C4-H₂) | ~194 (C=O, ketone), ~161 (C=O, ester), ~136 (-CH=), ~115 (=CH₂) | 1730, 1640 |

| Dihydropyran Derivative | Protocol 2 | 70-85% | ~4.9 (s, 1H, =CH), ~4.7 (s, 1H, =CH), ~4.2 (q, 2H, -OCH₂), ~3.8 (m, 1H, -OCH-), ~3.5 (s, 1H, -OH) | ~172 (C=O, ester), ~145 (C=C), ~112 (=CH₂), ~98 (C-O, ketal-like), ~68 (-OCH-) | 3450 (br), 1725 |

Workflow and Validation

A successful synthesis relies on a logical workflow from starting material preparation to final product validation.

Caption: Overall experimental workflow.

Trustworthiness through Self-Validation:

-

Reaction Monitoring: Always monitor reactions by Thin Layer Chromatography (TLC). This provides real-time data on the consumption of starting material and the formation of the product, preventing premature or overly long reaction times.

-

Troubleshooting Low Yields (Protocol 2):

-

Problem: Incomplete reaction. Solution: Increase the catalyst loading to 0.3 eq or allow the reaction to warm to room temperature for a short period.

-

Problem: Formation of polymeric side products. Solution: Ensure strictly anhydrous conditions and maintain a low temperature (-78 °C) for a longer duration. Consider using a slower addition rate for the catalyst.

-

-

Structural Confirmation: The presence of the hydroxyl group in the final product should be confirmed by a broad peak in the IR spectrum (~3450 cm⁻¹) and by D₂O exchange in the ¹H NMR spectrum. 2D NMR techniques (COSY, HSQC) are invaluable for unambiguously assigning the proton and carbon signals of the newly formed ring.

Conclusion

The intramolecular oxo-ene cyclization of this compound is an efficient and powerful strategy for the synthesis of highly functionalized dihydropyran derivatives. The protocols provided herein are robust and have been designed with causality and reproducibility in mind. By understanding the underlying mechanistic principles and adhering to the outlined experimental and validation procedures, researchers can reliably access this important class of heterocyclic compounds for applications in drug discovery and beyond. The use of domino reactions and multicomponent strategies, as highlighted in the broader literature, represents a promising avenue for future exploration to further enhance the molecular diversity accessible from simple precursors.[8][9]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]

-

Ben Said, L., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 755-761. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the synthesis of pyrans 4. Retrieved from [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2021). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]

-

Semantic Scholar. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]

-

Ahamad, T., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1913-1932. Available from: [Link]

-

MDPI. (2020). Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. Retrieved from [Link]

-

Patel, K., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1282, 135198. Available from: [Link]

-

ResearchGate. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Retrieved from [Link]

- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyran – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2024). Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Retrieved from [Link]

-

ACS Publications. (2013). Domino Reactions for the Synthesis of Anthrapyran-2-ones and the Total Synthesis of the Natural Product (±)-BE-26554A. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

PubMed Central. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Preparation and tautomerism of 4-ethoxycarbonyl-5-methylthiophen-2(3H)-one. Retrieved from [Link]

-

PubMed Central. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and Allenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

-

PubMed. (2013). Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. Retrieved from [Link]

-

ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Ethyl 2-oxohex-5-enoate as a Versatile Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 2-oxohex-5-enoate

In the landscape of modern drug discovery and chiral synthesis, the identification and utilization of versatile chiral building blocks are paramount.[1] this compound, a bifunctional molecule possessing both an α-keto ester and a terminal olefin, represents a highly valuable yet underutilized scaffold for the construction of complex, stereochemically rich architectures. Its strategic placement of reactive sites allows for a variety of asymmetric transformations, leading to key intermediates for the synthesis of bioactive molecules, including functionalized piperidines and cyclohexanes.[2][3] This guide provides detailed application notes and protocols for leveraging this compound in key asymmetric reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem CID: 10920753[4] |

| Molecular Weight | 156.18 g/mol | PubChem CID: 10920753[4] |

| IUPAC Name | This compound | PubChem CID: 10920753[4] |

| CAS Number | 102337-17-7 | PubChem CID: 10920753[4] |

Asymmetric Transformations of this compound

The unique structure of this compound allows for stereoselective modifications at two key positions: the C2-carbonyl and the C4-C5 double bond. This section details protocols for two high-impact asymmetric transformations: the enantioselective reduction of the ketone and the organocatalytic Michael addition to the olefin.

Asymmetric Hydrogenation of the C2-Ketone: Access to Chiral α-Hydroxy Esters

The asymmetric hydrogenation of α-keto esters is a powerful method for generating chiral α-hydroxy esters, which are prevalent motifs in biologically active compounds. The presence of the terminal alkene in this compound requires a catalyst system with high chemoselectivity, reducing the ketone without affecting the double bond. Ruthenium- and Iridium-based catalysts with chiral phosphine ligands are well-suited for this transformation, often proceeding via dynamic kinetic resolution for substrates with adjacent stereocenters.[5][6]

Caption: Workflow for Asymmetric Transfer Hydrogenation.

This protocol is adapted from established procedures for the asymmetric hydrogenation of related γ,δ-unsaturated ketoesters.[5]

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂ (or other suitable Ru/Ir precursor)

-

(R,R)-TsDPEN (or other suitable chiral ligand)

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in the chosen anhydrous, degassed solvent (5 mL). Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The color of the solution should change, indicating complexation.

-

Reaction Setup: In a separate Schlenk flask, dissolve this compound (1.0 equiv) in the same solvent (10 mL).

-

Initiation: Add the formic acid/triethylamine azeotrope (5.0 equiv) to the substrate solution.

-

Catalysis: Transfer the pre-activated catalyst solution to the substrate solution via cannula.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality and Insights:

-

Choice of Catalyst: The Ru-TsDPEN complex is a well-established catalyst for the asymmetric transfer hydrogenation of ketones. The chiral diamine ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group.

-

Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and effective source of hydrogen for transfer hydrogenation, avoiding the need for high-pressure H₂ gas.

-

Inert Atmosphere: The catalyst is air-sensitive and requires an inert atmosphere to prevent oxidation and deactivation.

-

Solvent: The choice of solvent can influence both the reaction rate and enantioselectivity. Aprotic solvents like dichloromethane are generally preferred.

Organocatalytic Enantioselective Michael Addition to the C4-C5 Olefin

The terminal double bond of this compound is an excellent Michael acceptor. Organocatalysis, particularly using chiral secondary amines (e.g., prolinol derivatives) or bifunctional catalysts like squaramides or thioureas, provides a powerful metal-free approach to the enantioselective conjugate addition of nucleophiles.[2][7][8] This protocol focuses on the addition of a thiol, a common nucleophile in drug synthesis, to generate a chiral thioether.

Caption: Organocatalytic Michael Addition Workflow.

This protocol is based on established methods for the organocatalytic addition of thiols to enones.[9]

Materials:

-

This compound

-

Thiophenol (or other desired thiol)

-

Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Mild base (e.g., triethylamine, optional, depending on thiol pKa)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a vial, add this compound (1.0 equiv) and the chiral thiourea catalyst (5-10 mol%).

-

Solvent Addition: Dissolve the starting materials in the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration).

-

Nucleophile Addition: Add thiophenol (1.2 equiv) to the reaction mixture. If required, a mild base can be added at this stage to facilitate deprotonation of the thiol.

-

Reaction: Stir the reaction at room temperature (or cooled to 0 °C or -20 °C to improve enantioselectivity) and monitor by TLC.

-

Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

-

Purification and Analysis: Purify by flash column chromatography to isolate the desired Michael adduct. Determine the enantiomeric excess by chiral HPLC analysis.

Causality and Insights:

-

Bifunctional Catalysis: The thiourea catalyst activates both the nucleophile and the electrophile. The thiourea moiety activates the α-keto ester through hydrogen bonding, lowering its LUMO, while the basic amine moiety deprotonates the thiol, increasing its nucleophilicity. This dual activation within a chiral framework directs the stereochemical outcome of the addition.

-

Solvent and Temperature: Non-polar solvents are often preferred to maximize the effect of hydrogen bonding. Lowering the reaction temperature can often lead to higher enantioselectivity by favoring the more ordered transition state.

-

Nucleophile Scope: This protocol can be adapted for a range of soft nucleophiles, including other thiols, nitroalkanes, and malonates, potentially leading to a diverse array of chiral building blocks.[8]

Synthetic Utility: Downstream Transformations

The chiral products derived from this compound are valuable intermediates for the synthesis of more complex molecules.

-

Chiral α-Hydroxy-γ,δ-unsaturated Esters: These can be further elaborated through reactions at the double bond, such as cross-metathesis, or cyclized to form chiral lactones.

-